4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQBTJTFGAFNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide exhibit anticancer activities. Research has shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For instance, thiazole-containing compounds have been evaluated for their ability to induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Compounds derived from thiazoles have been tested against a range of bacteria and fungi. In particular, studies have shown that derivatives of this compound demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria . This suggests potential applications in treating infections caused by resistant strains.
Case Study 1: Anticancer Activity Evaluation
In a study published in Molecular Cancer Therapeutics, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties against human breast cancer cell lines. The results indicated that certain derivatives, including those similar to this compound, exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds with structural similarities to this compound demonstrated significant inhibition zones in agar diffusion tests, indicating their potential as new antimicrobial agents .
Chemical Reactions Analysis
Oxidation Reactions
The ketone group (3-oxo) and thiazole sulfur are primary oxidation targets.
Reduction Reactions
The ketone and amide groups are susceptible to reduction.
Substitution Reactions
The chloro substituent and thiazole ring participate in nucleophilic/electrophilic substitutions.
Hydrolysis Reactions
Amide and ketone groups undergo hydrolysis under specific conditions.
Metabolic Reactions
In vivo studies highlight enzymatic modifications:
Stability and Degradation
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a core benzamide-thiazole scaffold with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties. Key structural analogs include:
Key Observations :
- Phenethylamino vs. This may enhance membrane permeability or receptor selectivity.
- Chloro Substituents: The monosubstituted 4-chloro group on the benzamide in the target compound contrasts with 3,4-dichloro or 2,4-dichloro analogs (e.g., 4d and ). Reduced halogenation may lower lipophilicity compared to dichloro derivatives, affecting bioavailability.
- Functional Group Positioning : The 3-oxo propyl linker in the target compound creates a ketone moiety, absent in simpler thiazole derivatives, which could influence metabolic stability or binding kinetics.
Spectral and Physicochemical Comparisons
Data from $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, and HRMS (Table 2) highlight distinct spectral features:
Analysis :
- The phenethylamino group in the target compound introduces distinct aliphatic proton signals (δ 3.6–3.2) absent in 4d or the dichloro analog.
- The HRMS of the target compound (m/z 456.12) reflects its higher molecular weight due to the phenethylamino-propyl side chain compared to simpler analogs.
- The lower melting point of the target compound (predicted 180–182°C) vs.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide with high purity?
Answer:
The synthesis involves multi-step organic reactions, including:
- Step 1: Condensation of phenethylamine with a β-keto ester to form the 3-oxo-3-(phenethylamino)propyl intermediate. Reaction conditions (e.g., DMF solvent, 60–80°C) are critical for minimizing side products .
- Step 2: Thiazole ring formation via Hantzsch thiazole synthesis, requiring precise stoichiometry of sulfurating agents (e.g., PS) .
- Step 3: Final coupling of the 4-chlorobenzamide group using carbodiimide-mediated amidation.
Optimization: - Monitor reactions with TLC/HPLC to track intermediates .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Basic: Which spectroscopic and chromatographic methods are most reliable for confirming the structural identity of this compound?
Answer:
- H/C NMR: Assign peaks for diagnostic groups (e.g., thiazole C-H at δ 7.2–7.5 ppm, phenethylamino NH at δ 8.1 ppm) .
- FT-IR: Confirm carbonyl stretches (C=O at ~1680 cm) and thiazole ring vibrations (~1450 cm) .
- Mass Spectrometry (HRMS): Validate molecular weight (calculated for CHClNOS: 428.09 g/mol) with <2 ppm error .
- HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity .
Advanced: How can computational and experimental approaches be integrated to identify the compound’s primary biological targets?
Answer:
- Computational:
- Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX or kinase domains, leveraging the thiazole ring’s affinity for hydrophobic pockets .
- Use MD simulations to assess binding stability (e.g., RMSD <2 Å over 100 ns) .
- Experimental:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (K) to recombinant proteins .
- Enzymatic Assays: Test inhibition of carbonic anhydrase IX (IC determination via stopped-flow CO hydration assay) .
Advanced: How should researchers resolve contradictions between in vitro enzymatic inhibition and cellular activity data?
Answer:
Contradictions may arise due to:
- Cell Permeability Issues: Assess logP (e.g., >3.5 suggests good membrane penetration) and use Caco-2 assays to measure permeability .
- Off-Target Effects: Employ proteome-wide profiling (e.g., kinome screens with 400+ kinases) .
- Assay Conditions: Validate pH (e.g., tumor microenvironment pH 6.5 vs. standard 7.4) and redox conditions .
Resolution Strategy: - Use orthogonal assays (e.g., cellular thermal shift assay [CETSA] to confirm target engagement) .
Advanced: What design principles guide structure-activity relationship (SAR) studies to enhance this compound’s pharmacological profile?
Answer:
- Modify Substituents:
- Phenethylamino Group: Replace with bulkier arylalkyl groups (e.g., 4-fluorophenethyl) to enhance hydrophobic interactions .
- Benzamide Chlorine: Test electron-withdrawing groups (e.g., NO) to improve electrophilic reactivity .
- Assay Design:
- Test analogs in parallel against primary targets (e.g., carbonic anhydrase IX) and off-targets (e.g., hERG channel) to balance potency/safety .
- Data Analysis:
- Use 3D-QSAR models (CoMFA/CoMSIA) to correlate structural features with IC values .
Advanced: What formulation strategies are critical for stabilizing this compound in preclinical studies?
Answer:
- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based complexes .
- Stability Testing:
- Conduct forced degradation studies (pH 1–10, 40–60°C) to identify hydrolysis-prone sites (e.g., amide bond) .
- Use LC-MS to characterize degradation products .
- In Vivo Compatibility: Formulate with PEG-400 or Tween-80 for IV/PO administration in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
